2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-

Description

BenchChem offers high-quality 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

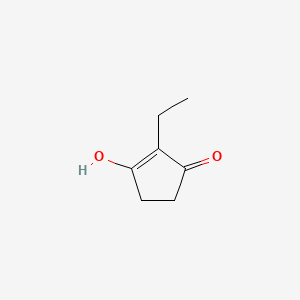

Structure

3D Structure

Properties

CAS No. |

5857-25-0 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

2-ethyl-3-hydroxycyclopent-2-en-1-one |

InChI |

InChI=1S/C7H10O2/c1-2-5-6(8)3-4-7(5)9/h8H,2-4H2,1H3 |

InChI Key |

RDXQMMNEMFSXDO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(CCC1=O)O |

Origin of Product |

United States |

Contextual Placement Within Cyclopentenone Chemistry

2-Cyclopenten-1-one (B42074), 2-ethyl-3-hydroxy- belongs to the class of cyclic ketones known as cyclopentenones. nih.govchemicalbook.com These are five-membered carbon rings containing a ketone functional group and a carbon-carbon double bond. The specific structure of 2-ethyl-3-hydroxy-2-cyclopenten-1-one is characterized by an ethyl group at the second carbon and a hydroxyl group at the third carbon of the cyclopentenone ring. nist.gov This substitution pattern is crucial to its distinct chemical and sensory properties.

A closely related and well-studied compound is 2-hydroxy-3-methyl-2-cyclopenten-1-one, commonly known as cyclotene (B1209433) or maple lactone. acs.orgwikipedia.org Both compounds share the core 2-hydroxy-2-cyclopenten-1-one structure, with the key difference being the alkyl substituent at the 3-position (ethyl versus methyl). This seemingly minor structural variation significantly influences their organoleptic profiles. While both are associated with caramel-like and maple-like aromas, 2-ethyl-3-hydroxy-2-cyclopenten-1-one is often described as having additional brown sugar, rum, and whiskey notes. guidechem.com

The presence of the enol group (a hydroxyl group attached to a carbon-carbon double bond) makes these compounds tautomers of the corresponding α-diketones. wikipedia.org For instance, 2-hydroxy-3-methyl-2-cyclopenten-1-one is the enol tautomer of 3-methyl-1,2-cyclopentanedione. acs.org The enol form is generally the more thermodynamically stable of the two. wikipedia.org This structural feature is central to the reactivity and stability of these compounds.

Below is a table summarizing the key properties of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-.

| Property | Value |

| Molecular Formula | C7H10O2 |

| Molecular Weight | 126.15 g/mol |

| CAS Registry Number | 21835-01-8 |

| Appearance | White to pale brown powder |

| Melting Point | 39-43 °C |

| Boiling Point | 75 °C at 0.3 mmHg |

| Density | 1.066 g/mL at 25 °C |

Note: The data in this table is compiled from various sources. nih.govchemicalbook.comalfa-chemistry.com

Research Significance and Current Scope of Investigation

Classical Approaches in 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- Synthesis

Classical synthetic strategies for constructing the 2-ethyl-3-hydroxy-2-cyclopenten-1-one scaffold often rely on well-established ring-forming and functional group manipulation reactions. These methods offer versatility and are foundational in organic synthesis.

Condensation Reactions

Intramolecular condensation reactions, particularly the Dieckmann condensation, are a cornerstone in the formation of five-membered rings. wikipedia.orgucla.edu This reaction involves the intramolecular cyclization of a diester in the presence of a base to form a β-keto ester. For the synthesis of the target molecule, a plausible precursor would be a diethyl adipate derivative bearing an ethyl group. The general mechanism involves the formation of an enolate which then attacks the second ester group, leading to a cyclic product.

While a direct synthesis of 2-ethyl-3-hydroxy-2-cyclopenten-1-one via a one-pot Dieckmann condensation of a specifically substituted adipate is not extensively detailed in readily available literature, the synthesis of the closely related intermediate, 2-ethyl-cyclopentane-1,3-dione, provides a strong indication of this pathway's feasibility. prepchem.comprepchem.com This dione (B5365651) can potentially be converted to the desired product through selective reduction and dehydration steps. The general scheme for a Dieckmann condensation is as follows:

| Reactant | Base | Product |

|---|---|---|

| Diethyl adipate | Sodium ethoxide | Ethyl 2-oxocyclopentanecarboxylate |

Aldol (B89426) Reactions

Intramolecular aldol reactions are another powerful tool for the synthesis of cyclic compounds, including cyclopentenone derivatives. libretexts.orglibretexts.orgyoutube.com This reaction involves the formation of an enolate from a ketone or aldehyde, which then attacks another carbonyl group within the same molecule, leading to the formation of a β-hydroxy carbonyl compound that can subsequently dehydrate to an α,β-unsaturated carbonyl compound.

The synthesis of substituted cyclopentenones often starts from a 1,4-diketone. pressbooks.pub For the target molecule, a hypothetical precursor would be a 3-ethyl-2,5-heptanedione. Base-catalyzed intramolecular aldol condensation of this diketone would lead to a five-membered ring. The formation of five- and six-membered rings is generally favored in these reactions due to their thermodynamic stability. youtube.com

Modification of Cyclopentenone Derivatives

An alternative strategy involves the modification of a pre-existing cyclopentenone ring. This approach can involve the introduction of the ethyl and hydroxyl groups onto a simpler cyclopentenone scaffold. For instance, alkylation of a suitable cyclopentenone precursor at the 2-position with an ethyl halide could be a key step. Subsequent introduction of a hydroxyl group at the 3-position could be achieved through various oxidation and reduction sequences. A patent describes a multi-step synthesis starting from 2-ethyl-1,3-butadiene, which is converted to 3-ethyl-2-cyclopenten-1-one. This intermediate can then be epoxidized and isomerized to yield the final 2-hydroxy-3-ethylcyclopent-2-en-1-one. wikipedia.org

Precursor-Based Synthesis of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-

Specific precursors have been identified in the literature as starting points for the synthesis of 2-ethyl-3-hydroxy-2-cyclopenten-1-one, offering more direct routes to the target molecule.

Synthesis from Dimethyl Adipate

The synthesis of 2-ethyl-3-hydroxy-2-cyclopenten-1-one from dimethyl adipate has been reported. chemicalbook.comorgsyn.org This process likely involves an initial Dieckmann condensation to form the cyclopentanone (B42830) ring, followed by subsequent alkylation and functional group transformations to introduce the ethyl and hydroxyl moieties. An analogous process, the acyloin condensation of esters of 2-methyl glutaric acid, has been shown to produce 2-hydroxy-3-methyl cyclopent-2-ene-1-one, suggesting a similar pathway could be employed for the ethyl-substituted analog. google.com The acyloin condensation is a reductive coupling of two esters using metallic sodium to form an α-hydroxy ketone. wikipedia.org

Synthesis from 5-methyl-3,5-dicarbethoxy-2-cyclopen-ten-2-ol-one

Another documented precursor for the synthesis of 2-ethyl-3-hydroxy-2-cyclopenten-1-one is 5-methyl-3,5-dicarbethoxy-2-cyclopen-ten-2-ol-one. chemicalbook.comorgsyn.org The synthesis from this starting material is reported to be carried out in the presence of phosphoric acid. chemicalbook.comorgsyn.org This precursor already contains the five-membered ring and ester functionalities that can be manipulated to yield the final product. The reaction with phosphoric acid likely facilitates decarboxylation and rearrangement to form the desired cyclopentenone structure. A multi-step synthesis starting from a similar dicarbethoxy cyclopentenolone derivative has been described by Gianturco and Friedel, which involves treatment with sodium amide followed by aqueous hydroiodic acid. chemicalbook.com

Lack of Specific Research Data for 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- Hinders Article Generation

A thorough review of available scientific literature reveals a significant lack of specific research data for the chemical compound 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-. This scarcity of information prevents the generation of a detailed and accurate scientific article focusing on its synthetic methodologies as per the requested outline.

The majority of existing research focuses on a different constitutional isomer, 3-Ethyl-2-hydroxy-2-cyclopenten-1-one (B1209497) . While both compounds share the same molecular formula, their distinct structural arrangements (as shown in the table below) lead to different chemical and physical properties, as well as different synthetic pathways. It is crucial to distinguish between these two isomers to maintain scientific accuracy.

| Compound Name | Chemical Structure |

| 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- | (Image of 2-ethyl-3-hydroxy-2-cyclopenten-1-one structure) |

| 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | (Image of 3-ethyl-2-hydroxy-2-cyclopenten-1-one structure) |

Due to the absence of specific studies on 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- , it is not possible to provide scientifically validated information on the following requested topics:

Isolation and Purification Strategies for 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-:Information on the isolation and purification of this compound is not present in the reviewed literature.

To ensure the scientific integrity of the content, an article on the specified topics for 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- cannot be produced at this time. Extrapolating data from its isomer, 3-Ethyl-2-hydroxy-2-cyclopenten-1-one, would be scientifically unsound and misleading. Further research is required to elucidate the synthesis and properties of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-.

Reactivity and Mechanistic Studies of 2 Cyclopenten 1 One, 2 Ethyl 3 Hydroxy

Tautomeric Equilibria and Structural Dynamics of 2-Cyclopenten-1-one (B42074), 2-ethyl-3-hydroxy-

Keto-Enol Tautomerism

A pivotal aspect of the chemistry of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- is its existence in a tautomeric equilibrium between the keto and enol forms. Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium lies between the α-hydroxy ketone and its corresponding enol form. masterorganicchemistry.com

The keto form is technically 3-ethyl-1,2-cyclopentanedione. However, studies on the closely related compound, 2-hydroxy-3-methyl-2-cyclopenten-1-one, have shown through quantum calculations that the enol tautomer is significantly more stable than the diketo form. organic-chemistry.org This preference for the enol form is a common feature for β-dicarbonyl compounds and related structures where the enol is stabilized by intramolecular hydrogen bonding and conjugation. youtube.com The double bond in the enol form is in conjugation with the carbonyl group, which provides additional resonance stabilization. youtube.com

The equilibrium between the keto and enol forms can be influenced by several factors, including the solvent and temperature. Generally, the keto form is more favored in polar solvents, while the enol form is more prevalent in nonpolar solvents. acs.org This is because the more polar keto form is better solvated by polar solvent molecules.

| Factor | Effect on Equilibrium | Reasoning |

|---|---|---|

| Solvent Polarity | Polar solvents favor the keto form; nonpolar solvents favor the enol form. | The more polar keto tautomer is better stabilized by polar solvents. |

| Temperature | Higher temperatures can shift the equilibrium. | The thermodynamics of the equilibrium (enthalpy and entropy changes) determine the direction of the shift. |

| Intramolecular Hydrogen Bonding | Stabilizes the enol form. | Formation of a stable six-membered ring-like structure through a hydrogen bond between the hydroxyl group and the carbonyl oxygen. youtube.com |

| Conjugation | Stabilizes the enol form. | The double bond of the enol is in conjugation with the carbonyl group, leading to resonance stabilization. youtube.com |

Conformational Analysis of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-

The five-membered ring of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- is not planar. To alleviate ring strain, which arises from bond angle deviation from the ideal sp3 and sp2 hybridization and torsional strain from eclipsing interactions, cyclopentane (B165970) and its derivatives adopt puckered conformations. libretexts.org The two most common conformations for a five-membered ring are the "envelope" and "half-chair" conformations. scribd.com

In the envelope conformation, four of the carbon atoms are in a plane, and the fifth is out of the plane. In the half-chair conformation, three atoms are in a plane, with one atom above and one below the plane. These conformations are in rapid equilibrium, and the energy barrier for their interconversion is very low. scribd.com

The presence of the double bond in 2-cyclopenten-1-one introduces some rigidity to the ring, favoring a more planar structure in that region. The substituents, namely the ethyl and hydroxyl groups, will have preferred orientations to minimize steric hindrance. The ethyl group, being bulkier, will likely adopt a pseudo-equatorial position to a greater extent to reduce steric interactions with the other ring atoms. The conformation of the hydroxyl group will be influenced by its ability to form an intramolecular hydrogen bond with the carbonyl oxygen, which would favor a specific orientation.

| Conformation | Key Features | Energetic Considerations |

|---|---|---|

| Envelope | Four carbons in a plane, one out of the plane. | Relieves some torsional strain. |

| Half-Chair | Three carbons in a plane, one above and one below. | Another low-energy conformation to minimize ring strain. |

Functional Group Reactivity of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-

Reactions Involving the Hydroxyl Moiety (e.g., Etherification, Esterification, Acylation)

The hydroxyl group in 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- is a versatile functional group that can undergo a variety of reactions.

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. organic-chemistry.org

Esterification: In the presence of an acid catalyst, the hydroxyl group can react with a carboxylic acid in a Fischer esterification to form an ester. libretexts.org This is a reversible reaction, and the equilibrium can be shifted towards the product by removing water or using an excess of one of the reactants. libretexts.org

Acylation: The hydroxyl group can also be acylated using an acyl halide or an acid anhydride (B1165640) to form an ester. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. nih.gov

| Reaction | Reagents | Product |

|---|---|---|

| Etherification (Williamson) | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | Ether (O-R) |

| Esterification (Fischer) | Carboxylic acid (R-COOH), Acid catalyst | Ester (O-CO-R) |

| Acylation | Acyl halide (R-COCl) or Acid anhydride ((RCO)₂O), Base | Ester (O-CO-R) |

Reactions Involving the α,β-Unsaturated Ketone System (e.g., Addition Reactions)

The α,β-unsaturated ketone system in 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- is an excellent Michael acceptor. This means it can undergo conjugate addition reactions where a nucleophile attacks the β-carbon of the double bond. acs.org This reactivity is due to the polarization of the π-system by the electron-withdrawing carbonyl group, which makes the β-carbon electrophilic.

A wide range of nucleophiles, including enolates, amines, thiols, and organocuprates (Gilman reagents), can participate in Michael additions to α,β-unsaturated ketones. The reaction proceeds via a resonance-stabilized enolate intermediate, which is then protonated to give the 1,4-addition product. acs.org

The presence of the hydroxyl group and the ethyl group on the ring can influence the stereochemical outcome of these addition reactions, potentially leading to the formation of diastereomeric products.

Reaction Mechanism Elucidation for 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- Transformations

While specific mechanistic studies for reactions involving 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- are not extensively documented in readily available literature, the mechanisms of the reactions of its constituent functional groups are well-established in organic chemistry.

For instance, the Fischer esterification of the hydroxyl group proceeds via a series of protonation and deprotonation steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol (the hydroxyl group of the cyclopentenone). A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester. libretexts.org

The Michael addition to the α,β-unsaturated ketone system involves the initial formation of a nucleophile (e.g., an enolate from a β-dicarbonyl compound). This nucleophile then attacks the β-carbon of the cyclopentenone, leading to the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate. This intermediate is subsequently protonated, usually by the solvent or a mild acid workup, to yield the final 1,4-adduct. acs.org

Computational studies on related systems, such as the reaction of OH radicals with cyclopentenone derivatives, have been used to calculate potential energy surfaces and infer the most likely reaction products and mechanisms. acs.org Similar theoretical approaches could be applied to elucidate the detailed reaction pathways for transformations of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-.

Aldol (B89426) Condensation Mechanisms in Cyclopentenone Systems

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl, which may subsequently dehydrate. wikipedia.orgiitk.ac.in In the context of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-, the presence of α-hydrogens on the cyclopentanone (B42830) ring and the carbonyl group itself provides the necessary components for aldol-type reactivity.

Under basic conditions, the α-hydrogens at the C-5 position are acidic and can be abstracted to form a resonance-stabilized enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule of the cyclopentenone, leading to a dimeric aldol addition product. Subsequent heating could promote dehydration, yielding a more conjugated system. The general mechanism for a base-catalyzed aldol condensation proceeds as follows:

Enolate Formation: A base removes an α-hydrogen to form an enolate ion.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second molecule.

Protonation: The resulting alkoxide is protonated to give the β-hydroxy carbonyl compound.

Dehydration (optional): Under harsher conditions (e.g., heat), the β-hydroxy carbonyl can eliminate a molecule of water to form an α,β-unsaturated carbonyl. masterorganicchemistry.com

Crossed aldol condensations, where the enolate of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- reacts with a different carbonyl compound (that ideally lacks α-hydrogens to prevent self-condensation), are also mechanistically plausible. iitk.ac.in For instance, reaction with an aldehyde like benzaldehyde (B42025) in the presence of a base would be expected to yield a product where the benzaldehyde has added to the C-5 position of the cyclopentenone ring. The kinetics of such cross-aldol condensations involving cyclopentanone have been studied, highlighting the influence of catalyst basicity on the ratio of cross- to self-condensation products. researchgate.net

Intramolecular aldol condensations are also a possibility if a suitable second carbonyl group is present within the same molecule, tethered to the cyclopentenone ring. Such reactions are powerful tools for the construction of bicyclic systems. organic-chemistry.org

Nucleophilic and Electrophilic Pathways

The electronic structure of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- dictates its susceptibility to both nucleophilic and electrophilic attack at various positions. The conjugated enone system allows for 1,2-addition (direct addition to the carbonyl group) and 1,4-conjugate addition (Michael addition). libretexts.org

Nucleophilic Pathways:

1,2-Addition: Hard nucleophiles, such as Grignard reagents or organolithium compounds, are expected to preferentially attack the electrophilic carbonyl carbon (C-1), leading to the formation of a tertiary alcohol after workup.

1,4-Conjugate Addition: Softer nucleophiles, such as cuprates, amines, and thiols, are more likely to add to the β-carbon (C-3) of the α,β-unsaturated system. This reaction proceeds via an enolate intermediate, which is then protonated at the α-carbon (C-2) to give the saturated ketone. libretexts.org The presence of the ethyl group at C-2 would influence the stereochemical outcome of such an addition.

The hydroxyl group at C-3 can also be deprotonated to form an alkoxide, which can influence subsequent reactions or be a site for further functionalization.

Electrophilic Pathways:

The enol form of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- and its corresponding enolate are nucleophilic at the α-carbon (C-2). This allows for reactions with various electrophiles. For example, alkylation at the C-2 position could be achieved by treating the compound with a base followed by an alkyl halide. However, in this specific molecule, the C-2 position is already substituted with an ethyl group, which would sterically hinder further alkylation.

The hydroxyl group can also react with electrophiles. For instance, it can be acylated with acid chlorides or anhydrides to form esters, or silylated with silyl (B83357) halides to form silyl ethers.

Below is an interactive data table summarizing the predicted reactivity at different sites of the molecule.

| Site | Type of Reagent | Predicted Reaction Pathway |

| C-1 (Carbonyl Carbon) | Hard Nucleophiles (e.g., Grignard reagents) | 1,2-Addition |

| C-3 (β-Carbon) | Soft Nucleophiles (e.g., Cuprates) | 1,4-Conjugate Addition |

| C-5 (α-Carbon) | Base, then Electrophile | Aldol Reaction/Alkylation |

| O-H (Hydroxyl) | Base, then Electrophile | Deprotonation, then O-Alkylation/Acylation |

Ligand Chemistry and Metal Complexation of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-

2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- possesses the structural motif of a β-hydroxy enone, which is a tautomer of a 1,3-dicarbonyl compound. This functionality makes it an excellent candidate for acting as a ligand in coordination chemistry. utexas.edu The hydroxyl group and the carbonyl oxygen are suitably positioned to form a stable five-membered chelate ring upon coordination to a metal center. libretexts.org

This bidentate coordination is analogous to that of well-known ligands like acetylacetonate (B107027) (acac). The deprotonated form of the molecule would act as a monoanionic bidentate ligand. The coordination to a metal ion (M^n+) can be represented as follows:

The stability of the resulting metal complexes would be enhanced by the chelate effect. libretexts.org The nature of the metal-ligand bond would have contributions from both electrostatic interactions and covalent character, depending on the nature of the metal ion (hard vs. soft acid). youtube.com

The ethyl group at the C-2 position could introduce steric effects that might influence the stability and structure of the metal complexes compared to those of the unsubstituted 2-hydroxy-2-cyclopenten-1-one.

Advanced Theoretical and Computational Investigations of 2 Cyclopenten 1 One, 2 Ethyl 3 Hydroxy

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and energetic landscape of 2-Cyclopenten-1-one (B42074), 2-ethyl-3-hydroxy-. These theoretical approaches offer a molecular-level understanding that complements experimental findings.

Electronic Structure and Bonding

The electronic structure of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- is characterized by a five-membered ring containing a carbonyl group and an enol moiety. The presence of the ethyl group at the second position influences the electron distribution within the ring. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can provide a detailed picture of the molecular orbitals and the nature of the chemical bonds.

Table 1: Calculated Bond Lengths and Angles for 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- (Exemplary Data)

| Parameter | Value |

|---|---|

| C1=O1 Bond Length | 1.23 Å |

| C2=C3 Bond Length | 1.35 Å |

| C3-O2 Bond Length | 1.34 Å |

| O2-H1 Bond Length | 0.97 Å |

| C1-C2-C3 Bond Angle | 108.5° |

| C2-C3-C4 Bond Angle | 110.2° |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar molecules.

Energy Profiles of Tautomeric Forms

2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- can exist in different tautomeric forms, primarily the keto-enol forms. The stability of these tautomers is a critical aspect of its chemical behavior. Quantum chemical calculations are essential for determining the relative energies of these forms and the energy barriers for their interconversion.

Studies on analogous compounds, such as 2-hydroxy-3-methyl-2-cyclopenten-1-one, have shown that the enol form is generally the most stable. researchgate.net This stability is often attributed to the formation of a conjugated system and the potential for intramolecular hydrogen bonding. The ethyl substituent in the target molecule is expected to have a minor electronic effect on the relative tautomer energies compared to a methyl group.

Table 2: Relative Energies of Tautomeric Forms (Exemplary Data)

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| 2-ethyl-3-hydroxy-2-cyclopenten-1-one (Enol) | 0.00 |

Note: This data is hypothetical and intended to illustrate the expected relative stability based on computational studies of similar compounds.

Spectroscopic Property Prediction and Interpretation

Computational methods are powerful tools for predicting and interpreting various spectroscopic data, providing a direct link between the molecular structure and the observed spectra.

Vibrational Spectroscopy (Infrared and Raman) Simulations

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental Infrared (IR) and Raman spectra. By simulating the vibrational modes, each peak in the spectrum can be attributed to specific molecular motions, such as stretching, bending, and torsional vibrations. For 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-, key vibrational modes include the C=O stretch, C=C stretch, O-H stretch, and various C-H vibrations of the ethyl group and the cyclopentenone ring.

The calculated frequencies are often scaled to better match experimental data, accounting for anharmonicity and other factors not fully captured by the theoretical model. nih.gov

Table 3: Predicted Vibrational Frequencies (Exemplary Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | 3450 |

| C=O Stretch | 1710 |

| C=C Stretch | 1640 |

Note: These are representative frequencies and the actual spectrum would show a more complex pattern.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical predictions of NMR chemical shifts (¹H and ¹³C) can be invaluable in assigning signals in experimental spectra and confirming the molecular structure. The chemical shifts are highly sensitive to the local electronic environment of each nucleus.

Calculations for 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- would predict distinct chemical shifts for the protons and carbons of the ethyl group, the vinyl proton, the methylene (B1212753) protons in the ring, and the enolic hydroxyl proton.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Exemplary Data)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (OH) | 5.5 |

| ¹H (CH₂-ethyl) | 2.4 |

| ¹H (CH₃-ethyl) | 1.1 |

| ¹³C (C=O) | 205 |

| ¹³C (C=C-OH) | 145 |

Note: These values are illustrative and can vary depending on the computational method and solvent effects.

Molecular Dynamics and Simulation Studies

Conformational Dynamics: Exploring the flexibility of the cyclopentenone ring and the rotational freedom of the ethyl group.

Solvation Effects: Understanding how the molecule interacts with solvent molecules, which can influence its stability and reactivity.

Intermolecular Interactions: Simulating the behavior of the molecule in the liquid or solid state to understand how individual molecules interact with each other through forces like hydrogen bonding and van der Waals interactions.

These simulations would rely on a force field, a set of parameters that describe the potential energy of the system, or on-the-fly quantum mechanical calculations in ab initio MD. The results would be crucial for understanding the macroscopic properties of the compound based on its microscopic behavior.

Synthesis and Research of Derivatives and Analogues of 2 Cyclopenten 1 One, 2 Ethyl 3 Hydroxy

Design and Synthesis of Substituted 3-Ethyl-2-hydroxy-2-cyclopenten-1-one (B1209497) Derivatives

The synthesis of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one itself can be achieved through various routes. Methods include processes starting from dimethyl adipate (B1204190) or from 5-methyl-3,5-dicarbethoxy-2-cyclopenten-2-ol-1-one with phosphoric acid. guidechem.comchemicalbook.com It also forms naturally during the thermal degradation of ascorbic acid, particularly in the presence of amino acids like L-threonine or L-serine. guidechem.comchemdad.com

The design and synthesis of substituted derivatives of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one are driven by the quest for novel properties and biological activities. The cyclopentenone scaffold is a valuable starting point for creating a diverse range of molecules. For instance, a synthetic approach to heterosubstituted cyclopent-2-en-1-ones has been developed with the aim of designing antiviral compounds. semanticscholar.org This methodology was applied to substituted benzoimidazoles to explore their potential antiviral activities. semanticscholar.org

Another area of research involves the synthesis of 2-(2-hydroxyalkylidene)cyclopentanones through an aldol (B89426) reaction of a cyclopentanone-enolate with 2-bromoalkanals. nih.gov This demonstrates a pathway to introduce various alkylidene side chains onto the cyclopentanone (B42830) ring, thereby creating a series of derivatives with differing lipophilicity and steric properties. The synthesis of a methylated analogue, 2-Cyclopenten-1-one (B42074), 2-hydroxy-3-ethyl-5-methyl-, further illustrates the potential for creating a variety of substituted derivatives. nih.gov

Structure-Reactivity and Structure-Property Relationship Studies in Analogue Series

The investigation of structure-reactivity and structure-property relationships is crucial for understanding how molecular modifications influence the chemical behavior and biological effects of these compounds. While specific, in-depth studies on 3-Ethyl-2-hydroxy-2-cyclopenten-1-one are not extensively documented in publicly available literature, research on related cyclopentenone derivatives provides valuable insights.

A study on the bio-antimutagenic activity of 2-(2-hydroxyalkylidene)cyclopentanones revealed a clear structure-activity relationship. nih.gov The activity was found to increase as the length of the 2-hydroxyalkylidene group was extended, up to a certain point (=CHCH(OH)C8H17). nih.gov This suggests that the size and nature of the substituent on the cyclopentenone ring play a significant role in its biological function.

The cyclopentenone moiety itself is a highly valued molecular scaffold due to its wide-ranging chemical reactivity. researchgate.net The α,β-unsaturated carbonyl system within the cyclopentenone ring makes it a good Michael acceptor, allowing for reactions with various nucleophiles. researchgate.net This inherent reactivity is a key factor in the biological activities observed in many cyclopentenone-containing natural products. researchgate.net The design of new analogues with potentially enhanced or novel biological activities often focuses on modifying the substituents on the ring to fine-tune this reactivity and interaction with biological targets. researchgate.net

Comparative Analysis with Related Cyclopentenones (e.g., 2-Hydroxy-3-methyl-2-cyclopenten-1-one)

A comparative analysis with the closely related compound, 2-Hydroxy-3-methyl-2-cyclopenten-1-one (also known as methylcyclopentenolone or cyclotene), highlights the impact of the alkyl substituent on the compound's properties. wikipedia.orgechemi.com Both compounds are used in the flavor and fragrance industry for their sweet, caramel-like aromas. guidechem.comwikipedia.org

The primary structural difference is the substitution of a methyl group in cyclotene (B1209433) for the ethyl group in 3-Ethyl-2-hydroxy-2-cyclopenten-1-one. This seemingly minor change in the alkyl chain length influences their physicochemical properties.

Below is a comparative table of the physicochemical properties of the two compounds:

| Property | 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | 2-Hydroxy-3-methyl-2-cyclopenten-1-one |

| Molecular Formula | C₇H₁₀O₂ | C₆H₈O₂ |

| Molecular Weight | 126.15 g/mol nih.gov | 112.13 g/mol nih.gov |

| Melting Point | 39.0 to 43.0 °C chemdad.com | 104-108 °C wikipedia.org |

| Boiling Point | 75°C / 0.3mmHg chemdad.com | 100-102 °C / 20 Torr echemi.com |

| CAS Number | 21835-01-8 nist.gov | 80-71-7 (enol form) wikipedia.org |

The synthesis of 2-Hydroxy-3-methyl-2-cyclopenten-1-one is well-established and can be achieved through the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione. wikipedia.org Quantum calculations have shown that for the methyl analogue, the enol tautomer is significantly more stable than the diketo form. wikipedia.org This preference for the enol form is a key characteristic of these α-hydroxy cyclopentenones.

In terms of their natural occurrence, both compounds have been identified in various food products and are formed during the pyrolysis of lignocellulose. wikipedia.org 2-Hydroxy-3-methyl-2-cyclopenten-1-one, for example, contributes to the flavor and aroma of foods such as maple syrup, coffee, and wine. wikipedia.org

Applications of 2 Cyclopenten 1 One, 2 Ethyl 3 Hydroxy As a Synthetic Intermediate

Strategic Use in Fine Chemical Synthesis

While detailed research on the specific applications of 2-Cyclopenten-1-one (B42074), 2-ethyl-3-hydroxy- in fine chemical synthesis is not extensively documented in publicly available literature, its structural motifs are found in various biologically active molecules. The cyclopentenone core is a key structural element in a number of natural products and synthetic compounds with pharmaceutical applications. acs.org

The primary documented application of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- lies within the flavor and fragrance industry. guidechem.com Its characteristic caramel-like aroma makes it a valuable ingredient in the formulation of various scents and flavor profiles. guidechem.com

The synthesis of this compound can be achieved through several routes, including the condensation of diketones with appropriate alkylating agents under acidic conditions, followed by cyclization. guidechem.com

Table 1: Physicochemical Properties of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-

| Property | Value |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| CAS Number | 21835-01-8 |

| Appearance | White to pale brown powder |

| Odor | Caramel-like |

Data sourced from various chemical suppliers and databases.

Precursor for Complex Organic Architectures

The cyclopentenone ring system is a fundamental component of numerous complex natural products, including prostaglandins, jasmonates, and certain alkaloids. acs.org Prostaglandins, for instance, are a class of lipid compounds that are involved in a wide range of physiological processes, and their chemical synthesis often involves intermediates containing a cyclopentanone (B42830) or cyclopentenone core. benthamdirect.comrsc.org

While specific examples of the total synthesis of complex natural products starting from 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- are not readily found in scientific literature, the general reactivity of the cyclopentenone scaffold makes it a plausible starting material for such endeavors. The functional groups present in the molecule—the ketone, the alkene, and the hydroxyl group—allow for a variety of synthetic transformations, such as:

Michael additions: The α,β-unsaturated ketone is susceptible to conjugate addition reactions, allowing for the introduction of various side chains.

Aldol (B89426) condensations: The ketone functionality can participate in aldol reactions to form larger, more complex structures.

Modification of the hydroxyl group: The hydroxyl group can be protected, converted to a leaving group for substitution reactions, or oxidized.

These potential reactions highlight the compound's utility as a versatile precursor for constructing intricate molecular architectures.

Potential in Materials Science Applications

The investigation of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- in the field of materials science is an area with limited specific research. However, the broader class of cyclopentenone derivatives has been explored for its potential in polymer chemistry.

The double bond within the cyclopentenone ring allows for the possibility of polymerization reactions. For instance, research has been conducted on the Lewis acid-catalyzed polymerization of the parent compound, cyclopentenone. Such studies open the door for the creation of novel polymers with ketone functionalities integrated into the polymer backbone. These ketone groups can serve as sites for further post-polymerization modifications, allowing for the tailoring of the material's properties for specific applications.

While direct polymerization of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- has not been extensively reported, its structure suggests it could potentially act as a monomer or a co-monomer in the synthesis of functional polymers. The hydroxyl and ethyl groups would be expected to influence the resulting polymer's properties, such as its solubility, thermal stability, and mechanical characteristics. Further research is needed to fully explore the potential of this specific compound in the development of new materials.

Analytical Methodologies for Characterization and Quantification of 2 Cyclopenten 1 One, 2 Ethyl 3 Hydroxy

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 2-Cyclopenten-1-one (B42074), 2-ethyl-3-hydroxy- from other components in a sample, which is a critical prerequisite for accurate identification and quantification. The choice of technique is typically dictated by the compound's volatility and the complexity of the sample matrix.

Due to its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and commonly used method for the analysis of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-. In this technique, the compound is vaporized and separated from other volatile components as it passes through a capillary column. The separated compound then enters a mass spectrometer, which provides detailed mass information for identification.

Research studies have employed capillary columns with non-polar stationary phases, such as those with a 5% phenyl-methylpolysiloxane composition (e.g., DB-5 or ZB-5), for effective separation. nist.gov Helium is typically used as the carrier gas. nist.gov Temperature programming, where the column temperature is gradually increased, is essential to achieve good resolution and peak shape for compounds with varying volatilities. nist.gov The retention index (I), a key parameter for compound identification in GC, has been reported for this compound on non-polar columns. nist.gov

| Parameter | Typical Value |

| Column Type | Capillary |

| Stationary Phase | DB-5, ZB-5 (or equivalent) |

| Column Dimensions | 30 m length x 0.25 mm diameter x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Temperature Program | Example: Start at 40-45°C, ramp up to 230-280°C |

| Reported Retention Index (I) | 1082 - 1091 (non-polar column) nist.gov |

For analyzing 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- in complex, non-volatile, or thermally sensitive matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This technique separates compounds in the liquid phase before detection by the mass spectrometer.

Reverse-phase High-Performance Liquid Chromatography (HPLC) is a suitable approach for this compound. sielc.com Separation can be achieved using a C18 column (such as Newcrom R1) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com For compatibility with mass spectrometry, a volatile acid like formic acid is added to the mobile phase to facilitate ionization, instead of non-volatile acids like phosphoric acid. sielc.comsielc.com This method is scalable and can be adapted for both quantification and preparative separation to isolate impurities. sielc.comsielc.com

| Parameter | Typical Condition |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C18 (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile and Water |

| Additive for MS | Formic Acid |

| Detection | Mass Spectrometry (MS or MS/MS) |

Spectroscopic Elucidation Methods

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-. These techniques probe the molecular structure based on its interaction with electromagnetic radiation.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- exhibits characteristic absorption bands corresponding to its key structural features: the hydroxyl group, the ketone carbonyl group, and the carbon-carbon double bond. The presence of a broad band for the O-H stretch is indicative of hydrogen bonding.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | ~3400 (broad) |

| Alkene (C=C) | C=C stretch | ~1650 |

| Ketone (C=O) | C=O stretch | ~1710 |

| Alkyl (C-H) | C-H stretch | ~2850-2960 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it the definitive technique for structural confirmation. Both ¹H NMR and ¹³C NMR spectra are used to piece together the precise arrangement of atoms. nih.gov

¹H NMR (Proton NMR): The ¹H NMR spectrum would show distinct signals for the protons of the ethyl group (a triplet and a quartet), the two methylene (B1212753) groups within the cyclopentenone ring (appearing as complex multiplets), and the hydroxyl proton (a broad singlet).

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would reveal seven distinct carbon signals, corresponding to the carbonyl carbon, two alkene carbons, the two methylene carbons in the ring, and the two carbons of the ethyl group. nih.gov

| ¹H NMR - Expected Signals | ¹³C NMR - Expected Signals |

| Ethyl group (-CH₂CH₃) | Carbonyl carbon (C=O) |

| Ring methylene groups (-CH₂-) | Alkene carbons (C=C) |

| Hydroxyl proton (-OH) | Ring methylene carbons (-CH₂-) |

| Ethyl group carbons (-CH₂CH₃) |

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint. The electron ionization (EI) mass spectrum of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- shows a molecular ion peak (M⁺) that confirms its molecular weight. nist.govnist.gov The compound has a molecular formula of C₇H₁₀O₂ and a molecular weight of approximately 126.15 g/mol . nist.govalfa-chemistry.comsigmaaldrich.com The fragmentation pattern, which results from the breakdown of the molecular ion, provides further structural information.

| Feature | Observation |

| Molecular Formula | C₇H₁₀O₂ nist.govalfa-chemistry.com |

| Molecular Weight | 126.15 g/mol nist.govalfa-chemistry.comsigmaaldrich.com |

| Monoisotopic Mass | 126.068079557 Da nih.govalfa-chemistry.com |

| Molecular Ion Peak (M⁺) | m/z = 126 nih.gov |

| Key Fragmentation Ions | Analysis of the mass spectrum reveals characteristic fragment ions that aid in identification. |

Strategies for Resolving Co-elution Issues in Cyclopentenone Analysis

The accurate quantification and characterization of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- and related cyclopentenone derivatives in complex matrices can be significantly hindered by co-elution, where two or more compounds elute from the chromatographic column at the same time. youtube.comaxionlabs.com This phenomenon leads to overlapping peaks, compromising the ability to accurately identify and quantify the individual analytes. axionlabs.com The inherent similarities in the chemical structures of cyclopentenone isomers and derivatives often make them susceptible to co-elution. Effective analytical method development, therefore, necessitates proactive strategies to mitigate or resolve these issues.

A primary indicator of co-elution is the presence of asymmetrical peaks, such as those with shoulders or tailing. axionlabs.com However, in cases of perfect co-elution, the peak may appear symmetrical, masking the presence of multiple components. axionlabs.com Advanced detection techniques are invaluable for identifying such instances. Diode array detectors (DAD) can assess peak purity by comparing UV spectra across the peak; differing spectra indicate the presence of more than one compound. axionlabs.com Similarly, mass spectrometry (MS) can reveal co-elution if the mass spectra change across the chromatographic peak. axionlabs.com

Once co-elution is identified, a systematic approach to method optimization is required to achieve adequate separation. The fundamental principle governing this process is the resolution equation, which is influenced by three key factors: efficiency, selectivity, and retention. youtube.com By manipulating these factors through various chromatographic parameters, analysts can effectively resolve co-eluting peaks.

Method Development and Optimization

A multi-faceted approach to method development is crucial for resolving co-elution in cyclopentenone analysis. This involves the strategic manipulation of several key chromatographic parameters.

Column Chemistry and Dimensions: The choice of stationary phase is a critical first step. For High-Performance Liquid Chromatography (HPLC), traditional C8 and C18 columns may not always provide sufficient selectivity for closely related cyclopentenone isomers. youtube.com Exploring alternative column chemistries, such as those with biphenyl (B1667301) or amide functional groups, can introduce different interaction mechanisms and improve separation. axionlabs.com In Gas Chromatography (GC), employing columns with different polarities can significantly alter selectivity. For instance, a non-polar column like OV-101 will separate compounds primarily based on boiling point, while a polar column such as Carbowax 20M will provide different selectivity based on dipole-dipole interactions. nist.gov Furthermore, increasing the column length or decreasing the internal diameter can enhance column efficiency, leading to narrower peaks and better resolution. researchgate.net

Mobile Phase/Carrier Gas Optimization: In HPLC, the composition of the mobile phase plays a pivotal role in achieving separation. Modifying the organic solvent (e.g., switching from methanol (B129727) to acetonitrile), adjusting the pH, or altering the buffer concentration can all influence the retention and selectivity of cyclopentenones. youtube.comsielc.com For GC, the choice of carrier gas (e.g., helium or nitrogen) and its flow rate can impact efficiency and resolution. researchgate.net Optimizing the flow rate can lead to sharper peaks and improved separation of co-eluting compounds. researchgate.net

Temperature and Gradient Programming: Temperature programming is a powerful tool in GC for resolving compounds with different volatilities. mtoz-biolabs.com A slower temperature ramp can increase the separation between closely eluting peaks. researchgate.net In HPLC, a shallower gradient (a slower increase in the percentage of the strong solvent) can also effectively improve the resolution of co-eluting analytes. reddit.com

The following table illustrates how modifications to chromatographic parameters can be used to address co-elution issues, with hypothetical examples relevant to cyclopentenone analysis.

| Parameter | Initial Condition (Co-elution Observed) | Modified Condition for Improved Resolution | Rationale |

| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm | Biphenyl, 150 mm x 4.6 mm, 3 µm | Alternative selectivity and increased efficiency. axionlabs.com |

| HPLC Mobile Phase | 50:50 Acetonitrile:Water | 40:60 Acetonitrile:Water (weaker mobile phase) | Increases retention and potentially improves separation. youtube.com |

| GC Column | DB-1 (non-polar), 30 m x 0.25 mm | DB-WAX (polar), 30 m x 0.25 mm | Different selectivity based on polarity. nist.govresearchgate.net |

| GC Temperature Program | 50°C hold 1 min, ramp 20°C/min to 250°C | 50°C hold 2 min, ramp 10°C/min to 250°C | Slower ramp rate increases separation time. researchgate.net |

Advanced Chromatographic Techniques

When conventional one-dimensional chromatography is insufficient to resolve complex co-elutions, advanced techniques can be employed.

Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique involves coupling two different HPLC columns with orthogonal (different) separation mechanisms. The effluent from the first column is selectively transferred to a second column for further separation. For example, a reverse-phase separation on a C18 column could be coupled with a normal-phase or ion-exchange separation on a second column. This significant increase in peak capacity can resolve even the most challenging co-elutions.

Multivariate Curve Resolution (MCR): In situations where chromatographic separation is not fully achievable, computational methods can be applied to deconvolute the overlapping signals. nih.govchromatographyonline.com MCR is a chemometric technique that can mathematically separate the contributions of individual components from a co-eluted peak, provided there are slight differences in their spectral data (e.g., from a DAD or MS detector). nih.gov This allows for the quantification of analytes even in the presence of significant peak overlap. nih.gov

The table below provides a summary of advanced strategies and their applicability to cyclopentenone analysis.

| Technique | Principle | Application in Cyclopentenone Analysis |

| 2D-LC | Utilizes two columns with different separation mechanisms. | Resolving isomeric cyclopentenones that co-elute on a single column. |

| MCR | Computational deconvolution of overlapping signals. nih.gov | Quantifying 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- in the presence of a co-eluting matrix interference. nih.gov |

By systematically applying these strategies, from fundamental method optimization to the implementation of advanced techniques, it is possible to overcome the challenges of co-elution in the analysis of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- and related compounds, ensuring accurate and reliable analytical results.

Future Perspectives and Unexplored Avenues in 2 Cyclopenten 1 One, 2 Ethyl 3 Hydroxy Research

Innovation in Green Synthetic Pathways

The contemporary chemical industry places a strong emphasis on sustainability, driving the exploration of environmentally benign synthetic methods. Future research on 2-Cyclopenten-1-one (B42074), 2-ethyl-3-hydroxy- is poised to benefit significantly from innovations in green chemistry.

Current synthetic routes often rely on conventional methods that may involve harsh reaction conditions or the use of non-renewable starting materials. chemicalbook.com A key area for future investigation is the development of biocatalytic syntheses. Enzymes, such as aldolases and lipases, offer high stereo- and regioselectivity under mild conditions, potentially leading to more efficient and environmentally friendly production processes. nih.govorgsyn.org The use of whole-cell biocatalysts could further streamline synthesis by housing the necessary enzymatic machinery within a single organism. mdpi.com

Another promising avenue is the utilization of renewable feedstocks. Lignocellulosic biomass, rich in carbohydrates, can be a source for platform chemicals that, through subsequent enzymatic or chemocatalytic conversions, could lead to the synthesis of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-. nih.gov Research into the selective conversion of biomass-derived furfural (B47365) and its derivatives into cyclopentenone structures is an active area that could provide a sustainable route to this compound.

The principles of green chemistry also encourage the use of alternative solvents and reaction media. Supercritical fluids, such as carbon dioxide, and ionic liquids are being explored as replacements for volatile organic solvents, minimizing waste and environmental impact. mdpi.com The application of these green solvent systems to the synthesis of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- represents a significant and unexplored research direction.

Table 1: Potential Green Synthetic Strategies

| Strategy | Description | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., aldolases, lipases) or whole-cell systems for synthesis. | High selectivity, mild reaction conditions, reduced waste. |

| Renewable Feedstocks | Utilization of biomass-derived platform chemicals (e.g., from lignocellulose). | Sustainability, reduced reliance on fossil fuels. |

| Alternative Solvents | Employment of supercritical fluids or ionic liquids as reaction media. | Reduced VOC emissions, potential for catalyst recycling. |

Deepening Mechanistic Understanding of Key Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- is crucial for optimizing existing processes and designing novel, more efficient synthetic routes. The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction often employed in the synthesis of cyclopentenones. sigmaaldrich.com While the general mechanism is well-established, the specific nuances for the formation of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- warrant deeper investigation.

Future research should focus on detailed kinetic and mechanistic studies to elucidate the reaction pathways, identify key intermediates, and understand the factors controlling selectivity. The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time monitoring of the reaction progress, offering valuable insights into the transformation.

Furthermore, investigating the role of different catalysts, including heterogeneous catalysts, could lead to the development of more robust and recyclable catalytic systems. researchgate.net Understanding the structure-activity relationships of these catalysts will be paramount in designing catalysts with improved performance and selectivity for the desired product. The intramolecular aldol condensation of diketones is a known route to cyclopentenones, and a detailed mechanistic understanding could allow for the tailored synthesis of specific derivatives. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has emerged as a powerful tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. Density Functional Theory (DFT) calculations, in particular, have proven to be highly effective in studying the electronic structure and reactivity of organic molecules. acs.org

Future research on 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- can greatly benefit from the application of advanced computational modeling. DFT calculations can be employed to:

Predict Spectroscopic Properties: Accurately predict NMR, IR, and UV-Vis spectra to aid in the characterization of the molecule and its derivatives.

Elucidate Reaction Mechanisms: Model the potential energy surfaces of synthetic transformations to identify transition states and intermediates, providing a detailed understanding of the reaction mechanism. acs.org

Design Novel Catalysts: Computationally screen potential catalysts for improved activity and selectivity in the synthesis of the target compound.

Predict Physicochemical Properties: Estimate properties such as solubility, stability, and reactivity, which are crucial for formulation and application development. mdpi.com

By integrating computational modeling with experimental work, researchers can accelerate the discovery and optimization of synthetic routes and gain a deeper understanding of the fundamental properties of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-.

Expanding the Scope of Synthetic Applications

While 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- is primarily known for its use as a flavoring agent, its chemical structure suggests a much broader range of potential applications that remain largely unexplored. 24chemicalresearch.com The cyclopentenone core is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds. acs.org

A significant unexplored avenue is the investigation of the pharmacological potential of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- and its derivatives. The presence of the α,β-unsaturated ketone moiety, a known Michael acceptor, suggests potential activity against various biological targets. Future research could focus on synthesizing a library of derivatives and screening them for activities such as:

Anticancer Activity: Many cyclopentenone-containing compounds exhibit potent anticancer properties.

Anti-inflammatory Activity: Prostaglandins, which are involved in inflammation, are cyclopentenone derivatives.

Antimicrobial Activity: The cyclopentenone scaffold has been found in compounds with activity against bacteria and fungi. 24chemicalresearch.com

Beyond medicinal chemistry, the unique chemical functionality of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- could be leveraged in the development of novel materials. The double bond and hydroxyl group offer sites for polymerization or grafting onto polymer backbones, potentially leading to new materials with tailored properties for applications in coatings, adhesives, or biodegradable polymers. 24chemicalresearch.com The exploration of this compound in asymmetric synthesis could also yield valuable chiral building blocks for the synthesis of complex molecules. acs.org

Table 2: Unexplored Application Areas

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Anticancer, anti-inflammatory, antimicrobial agents. | The cyclopentenone core is a known pharmacophore. |

| Materials Science | Monomer for novel polymers, precursor for functional materials. | Reactive functional groups allow for polymerization and modification. |

| Asymmetric Synthesis | Chiral building block for complex molecule synthesis. | The chiral center can be exploited for stereoselective reactions. |

Q & A

Q. What established synthetic routes are available for 2-ethyl-3-hydroxy-2-cyclopenten-1-one, and how can structural purity be confirmed post-synthesis?

While direct synthesis protocols for 2-ethyl-3-hydroxy-2-cyclopenten-1-one are not explicitly detailed in the provided evidence, methodologies for analogous cyclopentenones (e.g., 3-methyl- or 3-phenyl-substituted derivatives) suggest common approaches. For example, cyclopentenones are often synthesized via Claisen-Schmidt condensations or oxidative cyclization of dienols . Post-synthesis purification may involve column chromatography, followed by structural validation using NMR (to confirm ethyl and hydroxyl substituents) and IR spectroscopy (to identify ketone and hydroxyl stretches) . Mass spectrometry (MS) can further verify molecular weight and fragmentation patterns, as demonstrated for related compounds like 2-hydroxy-3-methyl-2-cyclopenten-1-one .

Q. What safety protocols are critical when handling 2-ethyl-3-hydroxy-2-cyclopenten-1-one in laboratory settings?

General safety guidelines for cyclopentenones include using personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Proper ventilation (e.g., fume hoods) is essential to mitigate inhalation risks . Storage should adhere to recommendations for similar compounds: cool, dry conditions to prevent degradation, with regular checks for stability . Spills require immediate containment using inert absorbents, followed by disposal in accordance with hazardous waste regulations .

Advanced Research Questions

Q. How can researchers differentiate 2-ethyl-3-hydroxy-2-cyclopenten-1-one from its structural isomers using mass spectrometry and chromatographic techniques?

Structural isomers (e.g., variations in substituent positions) can be resolved via high-resolution MS. For instance, 3,4-dimethyl-2-cyclopenten-1-one exhibits distinct fragmentation patterns (e.g., m/z 110.07 base peak) compared to 2-hydroxy-3-methyl derivatives (m/z 112.05) . Gas chromatography (GC) with polar columns (e.g., DB-Wax) can separate isomers based on retention indices, as demonstrated for methyl-substituted cyclopentenones . Coupling GC with tandem MS (GC-MS/MS) enhances specificity, particularly for low-abundance isomers.

Q. What are the key challenges in analyzing the thermal stability of 2-ethyl-3-hydroxy-2-cyclopenten-1-one under varying pH and temperature conditions?

Cyclopentenones are prone to keto-enol tautomerism and oxidation under acidic or alkaline conditions. Thermal stability studies should employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures . For example, TCI America’s safety data sheets highlight that prolonged storage of cyclopentenones can lead to hazardous degradation products, necessitating periodic stability assessments . Accelerated aging experiments (e.g., 40°C/75% RH) can model long-term stability, with HPLC monitoring for degradation peaks .

Q. How do the ethyl and hydroxyl substituents influence the reactivity of 2-cyclopenten-1-one derivatives in nucleophilic addition reactions?

The electron-withdrawing ketone group activates the α,β-unsaturated system for Michael additions, while the hydroxyl group may participate in hydrogen bonding or act as a directing group. For example, 3-methyl-2-cyclopenten-1-one undergoes regioselective additions at the β-position due to steric and electronic effects . The ethyl group’s steric bulk could further modulate reactivity, as seen in studies of 2-pentyl-3-methyl derivatives . Computational modeling (e.g., DFT) may predict reaction pathways by comparing charge distributions with analogs like 2-hydroxy-3-methyl-2-cyclopenten-1-one .

Methodological Considerations

Q. Which spectroscopic methods are most effective for characterizing the hydroxyl and ketone functional groups in 2-ethyl-3-hydroxy-2-cyclopenten-1-one?

- IR Spectroscopy : Hydroxyl stretches (3200–3600 cm⁻¹) and ketone carbonyl stretches (~1700 cm⁻¹) provide diagnostic peaks .

- NMR : H NMR can resolve ethyl group protons (δ 1.2–1.5 ppm for CH₃, δ 2.5–2.8 ppm for CH₂) and hydroxyl protons (δ 2.0–5.0 ppm, depending on hydrogen bonding) . C NMR confirms the ketone (δ 200–220 ppm) and hydroxyl-bearing carbon (δ 70–90 ppm) .

- MS : High-resolution ESI-MS or EI-MS identifies the molecular ion (e.g., m/z 126.05 for C₇H₁₀O₂) and fragmentation pathways .

Data Contradictions and Validation

While no direct contradictions exist in the provided evidence, researchers should cross-validate data across sources. For example, NIST’s mass spectral data for cyclopentenones may differ slightly from academic studies due to instrumentation variability. Always calibrate instruments using certified reference materials and report uncertainties in analytical results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.